半乳糖脑苷脂

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of galactocerebrosides involves the action of galactosyltransferase enzymes, which catalyze the addition of galactose to ceramide. Basu et al. (1971) described an enzymatic synthesis process of galactocerebroside by a galactosyltransferase from embryonic chicken brain, highlighting the specificity of the enzyme for ceramides containing α-hydroxy fatty acids linked to sphingosine (Basu, Schultz, Basu, & Roseman, 1971).

Molecular Structure Analysis

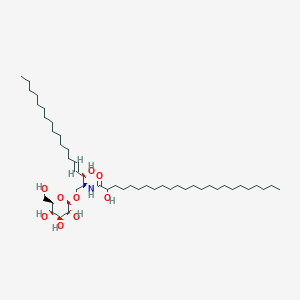

The molecular structure of galactocerebrosides comprises a ceramide backbone and a galactose sugar unit. Detailed studies on the structural analysis of galactocerebrosides from various sources, such as the starfish Protoreaster nodosus, have been conducted to elucidate their complex structures based on chemical and spectroscopic evidence (Pan et al., 2010).

Chemical Reactions and Properties

Galactocerebrosides can undergo various chemical reactions, including sulfation to form sulfatides, which are important components of the myelin sheath. McKhann, Levy, & Ho (1965) discussed the synthesis of sulfatides from galactocerebrosides in rat brain, emphasizing the metabolic relationship between these two lipids (McKhann, Levy, & Ho, 1965).

Physical Properties Analysis

The physical properties of galactocerebrosides, such as their behavior in monolayers at the air-water interface, have been studied to understand their role in biological membranes. Graf et al. (2002) investigated hydroxylated galactocerebrosides from bovine brain myelin, revealing their phase behavior and structural properties at the molecular level (Graf, Baltes, Ahrens, Helm, & Husted, 2002).

Chemical Properties Analysis

Galactocerebrosides exhibit specific chemical properties that contribute to their biological functions. The presence of a galactose moiety and its linkage to ceramide via a β-glycosidic bond are crucial for their role in the nervous system. The enzymatic activity involved in their synthesis and degradation, such as the action of galactocerebrosidase, underlines the dynamic nature of these molecules in cellular processes (Sakai et al., 1994).

科学研究应用

细胞膜成分

半乳糖脑苷脂,也称为半乳糖神经酰胺,是细胞膜的重要组成部分,尤其是在神经系统中 {svg_1}. 它们在维持细胞结构和信号转导过程中发挥着至关重要的作用 {svg_2}.

神经系统中的作用

脑苷脂中主要的糖是半乳糖,通过糖苷键连接到神经酰胺骨架上。 这些复杂的脂类在神经系统中尤为重要,它们在维持细胞结构和促进信号转导过程中起着关键作用 {svg_3}.

免疫反应

α-GalCer,一种半乳糖脑苷脂,是一种强大的天然杀伤T(NKT)细胞活化剂,NKT细胞是T细胞的一个亚群,在免疫反应中起着至关重要的作用 {svg_4}. 当由抗原呈递细胞上的CD1d分子呈递时,α-GalCer被NKT细胞的T细胞受体(TCR)识别 {svg_5}.

潜在的治疗剂

由于其免疫调节特性,α-GalCer已被探索作为各种疾病的潜在治疗剂,包括癌症和自身免疫性疾病 {svg_6}.

与克朗病的关联

半乳糖鞘氨醇,也称为精神病素,是一种主要与克朗病相关的脑苷脂衍生物 {svg_7}. 这种严重的遗传性疾病是由半乳糖神经酰胺酶缺乏引起的,半乳糖神经酰胺酶是一种负责其降解的酶 {svg_8}. 精神病素在神经系统中的积累导致髓鞘的破坏,并导致受影响个体的进行性神经退化 {svg_9}.

酶促合成

已从鸡胚脑中分离出一种催化半乳糖脑苷脂合成的半乳糖基转移酶 {svg_10}. 该酶催化以下反应:

UDP-半乳糖-W+神经酰胺→W-半乳糖脑苷脂(+UDP)\text{UDP-半乳糖-W} + \text{神经酰胺} \rightarrow \text{W-半乳糖脑苷脂} (+ \text{UDP})UDP-半乳糖-W+神经酰胺→W-半乳糖脑苷脂(+UDP)

{svg_11}.经典半乳糖血症中的作用

经典半乳糖血症是一种遗传性半乳糖代谢障碍,影响了85%患者的脑功能 {svg_12}. 半乳糖脑苷脂在这种疾病中的作用是一个活跃的研究领域 {svg_13}.

作用机制

Target of Action

Galactocerebrosides, also known as galactosylceramides, are a type of glycosphingolipid . They are crucial constituents of cell membranes, especially in the nervous system . The primary targets of galactocerebrosides are the cell membranes where they serve critical functions in maintaining cell structure and signal transduction processes .

Mode of Action

Galactocerebrosides are synthesized via the following pathway: sphingosine + ceramide -> cerebroside . A galactosyltransferase catalyzes the synthesis of galactocerebrosides containing ol-hydroxy fatty acids linked to the amino group of the sphingosine moiety . The enzyme catalyzes the following reaction: UDP-galactose-W + ceramide -> W-galactocerebroside (+ UDP) .

Pharmacokinetics

It is known that the udp-galactose: ceramide galactosyltransferase activity was low in homogenates of brains from young chick . This suggests that the bioavailability of galactocerebrosides may be influenced by the activity of this enzyme.

Result of Action

They play a crucial role in maintaining the structure of cell membranes and in signal transduction processes . The accumulation of a derivative of galactocerebrosides, known as psychosine, in the nervous system results in the destruction of myelin and leads to progressive neurological deterioration in affected individuals .

Action Environment

The action of galactocerebrosides is influenced by various environmental factors. For instance, the reaction catalyzed by the galactosyltransferase enzyme was stimulated by Mg++, MI-I++, and Ca++ . This suggests that the presence of these ions in the environment can influence the action, efficacy, and stability of galactocerebrosides.

安全和危害

According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, artificial respiration should be given . In case of skin contact, it should be washed off with soap and plenty of water . In case of eye contact, eyes should be rinsed thoroughly with plenty of water for at least 15 minutes . If swallowed, never give anything by mouth to an unconscious person .

未来方向

Research on galactocerebrosides could focus on their role in brain function, particularly in relation to diseases of the central nervous system . For instance, antibodies against galactocerebrosides have been observed in biological fluids during certain diseases of the central nervous system . Therefore, developing biosensors with galactocerebrosides molecules attached to a solid surface in an oriented fashion for detecting these antibodies could be a potential future direction .

属性

IUPAC Name |

2-hydroxy-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H93NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-42(52)47(56)49-40(39-57-48-46(55)45(54)44(53)43(38-50)58-48)41(51)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h34,36,40-46,48,50-55H,3-33,35,37-39H2,1-2H3,(H,49,56)/b36-34+/t40-,41+,42?,43+,44-,45-,46+,48+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWQZGROTQMXME-WXUJBLQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H93NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

828.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydroxy-1-methyl-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B1148439.png)

![(5Z)-2-[5-(dimethylamino)thiophen-2-yl]-5-(5-dimethylazaniumylidenethiophen-2-ylidene)-3,4-dioxocyclopenten-1-olate](/img/structure/B1148448.png)